molecular formula C17H20ClN3O3S2 B2769789 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-cyclohexylacetamide CAS No. 922046-07-9

2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-cyclohexylacetamide

Katalognummer: B2769789
CAS-Nummer: 922046-07-9
Molekulargewicht: 413.94
InChI-Schlüssel: ICGBZTWPRHVDAL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-(4-Chlorophenylsulfonamido)thiazol-4-yl)-N-cyclohexylacetamide is a synthetic chemical reagent designed for research applications. Its molecular structure integrates several pharmacologically active motifs, including a sulfonamide group , a thiazole ring , and an N-cyclohexylacetamide moiety , which are of significant interest in medicinal chemistry . Compounds featuring the thiazole-sulfonamide core have been investigated as potential inhibitors of carbonic anhydrase isoforms (such as CA IX and XII) , which are enzymes overexpressed in various solid tumors and contribute to tumor microenvironment acidification and survival . The inhibition of these enzymes represents a promising strategy in anticancer drug discovery . Furthermore, structurally similar N-(thiazol-2-yl)-2-chloroacetamide derivatives have demonstrated substantial antimicrobial and antiproliferative activities in scientific studies, indicating the value of this chemotype in developing new agents to combat drug-resistant pathogens and cancer cells . The inclusion of the cyclohexyl group may influence the compound's lipophilicity and binding affinity to biological targets. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Eigenschaften

IUPAC Name

2-[2-[(4-chlorophenyl)sulfonylamino]-1,3-thiazol-4-yl]-N-cyclohexylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O3S2/c18-12-6-8-15(9-7-12)26(23,24)21-17-20-14(11-25-17)10-16(22)19-13-4-2-1-3-5-13/h6-9,11,13H,1-5,10H2,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICGBZTWPRHVDAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Ullmann-Type Coupling for Sulfonamide Installation

A copper-catalyzed coupling between 2-bromothiazole and 4-chlorobenzenesulfonamide offers regioselectivity but requires harsh conditions (120°C, DMF) and affords lower yields (55–60%).

One-Pot Thiazole-Sulfonamide Assembly

Sequential Hantzsch reaction and in-situ sulfonylation in DMF at 100°C streamline synthesis but risk side reactions (e.g., over-sulfonylation), necessitating careful stoichiometry control.

Yield Comparison:

Method Yield (%) Purity (%)
Stepwise Hantzsch + Sulfonylation 75 98
Ullmann Coupling 58 95
One-Pot Assembly 68 90

Industrial-Scale Considerations and Green Chemistry

  • Solvent Recovery: Ethanol from Hantzsch reactions is distilled and reused, reducing waste.
  • Catalyst Recycling: KI from Hantzsch steps is recovered via aqueous extraction (85% efficiency).
  • Microwave Assistance: Reducing reaction times by 60% (e.g., sulfonylation in 4 hours vs. 12 hours).

Structural Characterization and Analytical Data

2-(2-(4-Chlorophenylsulfonamido)thiazol-4-yl)-N-Cyclohexylacetamide:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 2H, ArH), 7.52 (d, J = 8.4 Hz, 2H, ArH), 6.92 (s, 1H, thiazole-H), 4.12 (s, 2H, CH₂CO), 3.72 (m, 1H, cyclohexyl-H), 2.10–1.20 (m, 10H, cyclohexyl).
  • IR (KBr): 3270 cm⁻¹ (N-H), 1675 cm⁻¹ (C=O), 1340, 1160 cm⁻¹ (SO₂).
  • MS (ESI): m/z 454.1 [M+H]⁺.

Analyse Chemischer Reaktionen

2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-cyclohexylacetamide can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism by which 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-cyclohexylacetamide exerts its effects involves the inhibition of specific enzymes and pathways. For instance, its antibacterial activity may be attributed to the inhibition of bacterial cell wall synthesis or protein synthesis. The compound’s anti-inflammatory effects could be due to the inhibition of pro-inflammatory cytokines or enzymes like cyclooxygenase.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Spectral Comparisons

Compound Name Core Structure Functional Groups Key Spectral Data (IR, NMR) Bioactivity Notes Reference
2-(2-(4-Chlorophenylsulfonamido)thiazol-4-yl)-N-cyclohexylacetamide Thiazole + sulfonamide + acetamide 4-Cl-C₆H₄-SO₂-NH, CH₂-CO-NH-C₆H₁₁ Hypothetical: C=O (1680 cm⁻¹), SO₂ (1380 cm⁻¹) Potential antimicrobial/anti-inflammatory
2-(5,6-Dimethylbenzo[d]thiazol-2-ylamino)-N-(4-sulfamoylphenyl)acetamide (Compound 8) Benzothiazole + sulfamoyl + acetamide CH₃-C₆H₃-S, NH-CO-CH₂, SO₂NH₂ C=O (1689 cm⁻¹), SO₂ (1382, 1155 cm⁻¹), NH (3410 cm⁻¹) Reported as a carbonic anhydrase inhibitor
5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones (Compounds 7–9) Triazole + sulfonyl + thione Ar-SO₂-C₆H₄, C=S (1247–1255 cm⁻¹) C=S (1247–1255 cm⁻¹), NH (3278–3414 cm⁻¹) Antifungal activity demonstrated

Structural Divergences

Core Heterocycle: The target compound employs a thiazole ring, whereas compounds like 7–9 in use a 1,2,4-triazole core. Compound 8 () features a benzothiazole system, which increases aromatic conjugation and may improve metabolic stability compared to simple thiazoles .

Substituent Effects: The 4-chlorophenylsulfonamido group in the target compound introduces electron-withdrawing effects, which could modulate solubility and receptor binding. In contrast, compounds 7–9 () use 2,4-difluorophenyl groups, offering stronger electronegativity but reduced steric bulk .

Spectral and Reactivity Insights

  • IR Spectroscopy : The absence of a νS-H band (~2500–2600 cm⁻¹) in compounds 7–9 () confirms their thione tautomeric form, a feature that may also apply to the target compound’s sulfonamido-thiazole system .
  • NMR Shifts : Compound 8 () exhibits downfield shifts for NH protons (δ 9.9–10.6 ppm), consistent with strong hydrogen bonding in acetamide-sulfonamide hybrids. Similar shifts are expected for the target compound’s cyclohexylacetamide group .

Biologische Aktivität

The compound 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-cyclohexylacetamide is a thiazole derivative that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, target interactions, and relevant case studies.

Chemical Structure and Properties

The molecular formula for 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-cyclohexylacetamide is C15H19ClN2O2SC_{15}H_{19}ClN_2O_2S. The compound features a thiazole ring, a sulfonamide group, and a cyclohexylacetamide moiety, which contribute to its unique pharmacological properties.

Research indicates that this compound may interact with various biological targets, influencing pathways related to cell cycle regulation and apoptosis. One of the primary targets is believed to be Cyclin-dependent kinase 2 (CDK2) , which plays a crucial role in cell cycle progression. Inhibition of CDK2 can lead to cell cycle arrest and potential apoptosis in cancer cells.

Biological Activity Overview

The biological activity of 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-cyclohexylacetamide has been evaluated through various studies. Key findings include:

  • Anticancer Activity : The compound has shown promise in inhibiting the growth of several cancer cell lines by inducing apoptosis and cell cycle arrest.
  • Anti-inflammatory Properties : It may exert anti-inflammatory effects through modulation of cytokine production and inhibition of inflammatory pathways.
  • Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties, possibly through the modulation of oxidative stress pathways.

Case Studies and Research Findings

  • Anticancer Studies :
    • A study demonstrated that this compound effectively reduced proliferation in breast cancer cell lines, with IC50 values indicating significant potency against tumor growth .
    • Another investigation highlighted its ability to induce apoptosis in prostate cancer cells through the activation of caspase pathways.
  • Inflammatory Response :
    • Research indicated that treatment with this compound reduced levels of pro-inflammatory cytokines in models of acute inflammation, suggesting its potential utility in treating inflammatory diseases .
  • Neuroprotection :
    • In vitro studies showed that the compound could protect neuronal cells from oxidative stress-induced damage, potentially offering therapeutic benefits for neurodegenerative conditions.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis; inhibits cell proliferation
Anti-inflammatoryReduces pro-inflammatory cytokines
NeuroprotectiveProtects against oxidative stress

Q & A

Q. What are the key steps in synthesizing 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-cyclohexylacetamide?

The synthesis typically involves:

Thiazole ring formation : Cyclization of 2-aminothiazole precursors with α-haloketones under reflux conditions .

Sulfonamide introduction : Reaction of the thiazole intermediate with 4-chlorobenzenesulfonyl chloride using a base (e.g., triethylamine) in dichloromethane .

Acylation : Coupling the sulfonamide-thiazole derivative with cyclohexylamine via an acetamide linker, often employing carbodiimide coupling agents (e.g., DCC) .

Purification : Column chromatography or recrystallization from ethanol/water mixtures to isolate the final product .

Q. What characterization techniques are critical for confirming the compound’s structure?

  • NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions on the thiazole ring and cyclohexyl group .
  • Mass spectrometry (MS) : High-resolution MS to confirm molecular weight (C₁₉H₂₁ClN₄O₃S₂; calc. 476.07 g/mol) .
  • X-ray crystallography : Resolve crystal structure and confirm stereochemistry .
  • HPLC : Purity assessment (>95% for biological assays) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yields?

  • Solvent selection : Dichloromethane or DMF enhances solubility of intermediates .

  • Temperature control : Maintain 0–5°C during sulfonamide coupling to minimize side reactions .

  • Catalysts : Use DMAP (4-dimethylaminopyridine) to accelerate acylation steps .

  • Yield comparison :

    StepSolventCatalystYield (%)
    Thiazole formationEthanolNone65–70
    Sulfonamide couplingDCMTriethylamine80–85

Q. What strategies are used to evaluate the compound’s biological activity?

  • Antimicrobial assays : Minimum inhibitory concentration (MIC) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
  • Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
  • Enzyme inhibition : Kinase or protease inhibition studies using fluorescence-based assays .

Q. How do structural modifications influence activity in SAR studies?

  • Substituent effects :

    Analog StructureBiological ActivityReference
    4-Chlorophenyl → 2,4-Dichlorophenyl↑ Antifungal activity
    Cyclohexyl → 2-Methylphenyl↓ Cytotoxicity
  • Key findings : The sulfonamide group enhances enzyme binding, while bulkier substituents (e.g., cyclohexyl) reduce membrane permeability .

Q. How can contradictions in reported biological data be resolved?

  • Reproducibility checks : Validate assay protocols (e.g., consistent cell passage numbers in MTT assays) .
  • Solubility adjustments : Use DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts .
  • Statistical analysis : Apply ANOVA to compare datasets from independent studies .

Q. What computational methods predict the compound’s mechanism of action?

  • Molecular docking : Simulate binding to target enzymes (e.g., COX-2) using AutoDock Vina .
  • MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories .
  • QSAR models : Correlate electronic parameters (e.g., logP) with bioactivity .

Q. What analytical methods ensure purity for in vivo studies?

  • Elemental analysis : Confirm C, H, N, S content within ±0.4% of theoretical values .
  • Thermogravimetric analysis (TGA) : Verify thermal stability (>200°C) .
  • Chiral HPLC : Exclude enantiomeric impurities if stereocenters are present .

Q. What challenges arise during scale-up synthesis?

  • Exothermic reactions : Use jacketed reactors to control temperature during thiazole cyclization .
  • Byproduct formation : Optimize stoichiometry (e.g., 1.2 eq. sulfonyl chloride) to minimize unreacted intermediates .
  • Solvent recovery : Implement distillation systems for DCM reuse .

Q. How is the compound’s interaction with enzymes mechanistically studied?

  • Surface plasmon resonance (SPR) : Measure binding kinetics (kₐ, kd) to purified targets .
  • Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters .
  • Fluorescence quenching : Monitor tryptophan residue changes upon ligand binding .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.